molecular formula C6H7BrS B1589064 3-(2-Bromoethyl)thiophene CAS No. 57070-76-5

3-(2-Bromoethyl)thiophene

Cat. No. B1589064
CAS RN: 57070-76-5
M. Wt: 191.09 g/mol
InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)thiophene is an organosulfur compound . It is used as a pharmaceutical intermediate and is a precursor to various other compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction . A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The molecular structure of 3-(2-Bromoethyl)thiophene can be represented as C6H7BrS .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including condensation reactions and heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical And Chemical Properties Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

1. Optical and Photophysical Properties

Research by Li, Vamvounis, and Holdcroft (2002) has explored the impact of various functional groups, including bromo groups, on the optical and photophysical properties of poly(thiophene)s. The study highlights how these modifications can influence fluorescence yield and solid-state emission, important for applications in materials science and optoelectronics.

2. Vibrational Spectra and DFT Simulations

The work of Balakit et al. (2017) focuses on the synthesis and vibrational spectral analysis of thiophene derivatives. Their study provides insights into the geometric parameters and vibrational frequencies, crucial for understanding the material properties and potential applications in spectroscopy and material analysis.

3. Electrosynthesis and Polymerization

Gohier et al. (2013) investigated the synthesis of thiophene derivatives for tuning the electronic properties of conjugated polythiophenes. Their research is significant for the development of electronic and photonic devices, where tailored electronic properties are essential.

4. Application in Organic Photovoltaics

Tanaka et al. (2011) demonstrated the iterative growth of thiophene oligomers, crucial for creating organic dye molecules used in photovoltaic cells. This research is vital for advancing solar energy technology through the development of efficient organic photovoltaic materials.

5. High-Voltage Lithium Ion Batteries

Xia, Xia, and Liu (2015) explored the use of thiophene derivatives as functional additives in high-voltage lithium-ion batteries. Their findings are important for improving the cycling performance and stability of these batteries, which are crucial for various electronic devices and electric vehicles.

6. Electrochromic Devices

Cihaner and Önal (2007) conducted research on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) and its application in electrochromic devices. This study contributes to the development of materials with variable optical properties, useful in displays and smart windows.

7. Medicinal Chemistry Applications

Shah and Verma (2018) highlighted the therapeutic importance of synthetic thiophene, including its wide range of therapeutic properties. This research underscores the potential of thiophene derivatives in developing new pharmacological agents.

Safety And Hazards

The safety data sheet for Bromothiophene, a related compound, indicates that it is flammable, fatal if swallowed, and causes serious eye damage . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of thiophene derivatives.

properties

IUPAC Name

3-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZUHTDYDIRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446798
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)thiophene

CAS RN

57070-76-5
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
B Ballarin, M Lanzi, L Paganin, G Cesari - Electrochimica acta, 2007 - Elsevier
A novel series of functionalized polythiophenes incorporating 3-(ω-bromoalkyl) pendants are synthesized by electrochemical polymerization. The effect of the solvent on the …
Number of citations: 11 www.sciencedirect.com
YM Lee, JH Ahn, ER Kim, H Lee - Molecular Crystals and Liquid …, 1998 - Taylor & Francis
A multilayer polymer thin film electroluminescence (EL) device has been prepared by fully using the LB film method. We synthesized a novel polythiophene derivative poly-3-(2-(5-…
Number of citations: 5 www.tandfonline.com
TÖ Varol, S Topal, Ö Haklı, E Sezer… - Journal of Applied …, 2021 - Wiley Online Library
In this study, electropolymerization of pre‐synthesized N,N′‐di‐[3‐[2‐(3‐thienyl)ethyl] phenyl] perylene‐3,4,9,10‐bis(dicarboximide) (ThPDITh) was performed on Au button electrode …
Number of citations: 7 onlinelibrary.wiley.com
M Nicolas, B Fabre, JF Pilard… - Journal of heterocyclic …, 1999 - Wiley Online Library
The synthesis of 3‐vinylthiophene was efficiently achieved in two steps. 3‐(2‐bromoethyl)thiophene prepared from 3‐(2‐ethanol)thiophene was converted to the title compound (70% …
Number of citations: 8 onlinelibrary.wiley.com
S Kim, T Ahn, SH Han, ER Kim… - Molecular Crystals and …, 2001 - Taylor & Francis
Novel luminescent copolymers, poly(3-(2-benzotriazoloethyl)thiophene-co-octylcarbazolylene) ([(BET) m -OcCz 2 ] n ) that contain both electron transporting benzotriazole and hole …
Number of citations: 2 www.tandfonline.com
AKA de Almeida, JMM Dias, AJC Silva, M Navarro… - Synthetic metals, 2013 - Elsevier
A fluorescent polythiophene derivative bearing a donor–acceptor dansyl substituent was prepared by a simple synthetic route. Poly[2-(3′-thienyl)ethyl dansylglycinate] (PTEDG) is …
Number of citations: 19 www.sciencedirect.com
A Vázquez-Arce, G Zaragoza-Galán… - Designed Monomers …, 2014 - Taylor & Francis
A novel thiophene monomer containing a meso-tetraphenylporphyrin (MTPP) unit linked via an alkyl spacer was synthesized and characterized. This monomer was copolymerized in …
Number of citations: 18 www.tandfonline.com
SH Ahn, M Czae, ER Kim, H Lee, SH Han, J Noh… - …, 2001 - ACS Publications
Soluble π-conjugated polythiophene derivatives containing the electron-transporting moiety were synthesized through FeCl 3 -oxidative polymerization; poly(3-(2-benzotriazoloethyl)…
Number of citations: 107 pubs.acs.org
NT Vedia, CE Secil, B Ozgul, X Chenming - Журнал аналитической …, 2014 - elibrary.ru
Responses of organic uorophore, perylenediimide derivative N, N-di [3-[2-(3-thienyl) ethyl] phenyl] perylene-3, 4, 9, 10-bis-(dicarboxyimide)(PDI1) was investigated in polymer matrix of …
Number of citations: 0 elibrary.ru
JC Ramos, RM Souto-Maior, M Navarro - Polymer, 2006 - Elsevier
(R)-(−) (1) and (S)-(+)-2-(3′-Thienyl)ethyl N-(3″,5″-dinitrobenzoyl)-α-phenylglycinate (2) monomers were synthesized, characterized, and polymerized in chloroform using FeCl 3 as …
Number of citations: 18 www.sciencedirect.com

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